5-Chloro-6-(phenylamino)nicotinic acid

Lipophilicity Drug-likeness Permeability

5-Chloro-6-(phenylamino)nicotinic acid (CAS 1019387-27-9; C₁₂H₉ClN₂O₂; MW 248.66 g/mol) is a 6-anilino nicotinic acid derivative that carries a chlorine substituent at the pyridine 5‑position. It belongs to the broader class of 6‑substituted nicotinic acid analogues, a series that has been validated as a source of carbonic anhydrase III (CAIII) inhibitors with therapeutic potential in hyperlipidemia and cancer.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
Cat. No. B13941532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(phenylamino)nicotinic acid
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=N2)C(=O)O)Cl
InChIInChI=1S/C12H9ClN2O2/c13-10-6-8(12(16)17)7-14-11(10)15-9-4-2-1-3-5-9/h1-7H,(H,14,15)(H,16,17)
InChIKeyKIAGXNCFLNZQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-(phenylamino)nicotinic Acid – Procurement-Relevant Structural and Physicochemical Baseline


5-Chloro-6-(phenylamino)nicotinic acid (CAS 1019387-27-9; C₁₂H₉ClN₂O₂; MW 248.66 g/mol) is a 6-anilino nicotinic acid derivative that carries a chlorine substituent at the pyridine 5‑position [1]. It belongs to the broader class of 6‑substituted nicotinic acid analogues, a series that has been validated as a source of carbonic anhydrase III (CAIII) inhibitors with therapeutic potential in hyperlipidemia and cancer [2]. Unlike the extensively characterised 2‑anilino nicotinic acids (e.g., flunixin, niflumic acid, clonixin), the 6‑anilino‑5‑chloro substitution pattern is comparatively under‑explored yet offers a discrete vector for scaffold‑hopping and intellectual‑property differentiation [3]. The compound is accessed industrially via nucleophilic aromatic substitution of 5,6‑dichloronicotinic acid with aniline [1].

CAIII pathway inhibition studies 6-substituted nicotinic acid scaffold with reported class-level CAIII affinity; supports target-engagement research in dyslipidemia and cancer cell models.
Scaffold-diversification research 6-anilino-5-chloro substitution pattern provides a discrete vector for scaffold-hopping, differentiated from the extensively characterized 2-anilino nicotinic acid series.
Synthetic intermediate workflow Regioselective 6-position amination via nucleophilic aromatic substitution; supports parallel library synthesis and further diversification at the 5-chloro handle.
CNS permeability research context Reported TPSA and lipophilicity profile below standard oral-drug thresholds; may support blood-brain barrier penetration model studies.

Why 5‑Chloro‑6‑(phenylamino)nicotinic Acid Cannot Be Interchanged with Positional Isomers or Simple Analogues


The 6‑anilino‑5‑chloro architecture imparts a distinct combination of lipophilicity (XLogP = 2.9), electronic character, and hydrogen‑bonding topology that cannot be replicated by the 2‑anilino series or by the non‑chlorinated 6‑(phenylamino)nicotinic acid [1]. The 5‑chloro substituent withdraws electron density from the pyridine ring, modulating the pKa of the carboxylic acid and altering both solubility and protein‑binding geometry relative to the des‑chloro analogue [1]. Positional isomerism further differentiates this compound from the pharmacologically dominant 2‑anilino nicotinic acids: the relocation of the anilino group from position 2 to position 6 changes the angle and distance between the carboxylic acid and the aromatic ring, a parameter that directly controls CAIII active‑site complementarity [2]. Procurement decisions that treat all “anilino nicotinic acids” as interchangeable therefore risk selecting a compound with a fundamentally different target‑engagement profile, synthetic reactivity, and IP landscape.

2‑anilino nicotinic acids Anilino position shift from 2 to 6 alters CAIII active-site binding geometry and target-engagement profile; pharmacologically distinct series.
5‑des‑chloro analogue Absence of chlorine lowers lipophilicity and alters electronic character of the pyridine ring; solubility and protein-binding geometry may differ.
Unsubstituted nicotinic acid Lacks 6-position hydrophobic pocket engagement; reported CAIII affinity may differ significantly based on class-level SAR evidence.

Quantitative Differentiation Evidence for 5‑Chloro‑6‑(phenylamino)nicotinic Acid Versus Closest Analogs


Enhanced Lipophilicity (XLogP) Versus the 5‑Des‑Chloro Analogue 6‑(Phenylamino)nicotinic Acid

The 5‑chloro substituent raises the computed XLogP by 0.6 log units relative to the direct des‑chloro analogue, 6‑(phenylamino)nicotinic acid (CAS 13426‑16‑9) [1]. 5‑Chloro‑6‑(phenylamino)nicotinic acid exhibits an XLogP3‑AA of 2.9, whereas the 5‑des‑chloro comparator is reported with XLogP = 2.3 [2]. This 0.6‑unit increase falls in the range known to enhance passive membrane permeability without breaching Lipinski’s Rule of Five ceiling (XLogP < 5), translating to a predicted ~4‑fold increase in octanol–water partition coefficient [3].

Lipophilicity (XLogP)
Head-to-head
ΔXLogP = +0.6 (2.9 vs 2.3 for des‑chloro analogue)
Supports permeability screening context; ~4‑fold estimated increase in octanol–water partition coefficient.
Computed property via XLogP3 algorithm; experimental logP to verify.
Lipophilicity Drug-likeness Permeability

Reduced Topological Polar Surface Area (TPSA) Versus Nicotinic Acid – Impact on CNS Permeability Potential

5‑Chloro‑6‑(phenylamino)nicotinic acid exhibits a computed TPSA of 62.2 Ų, substantially lower than the TPSA of nicotinic acid (74.0 Ų) [1]. This reduction exceeds the 60‑Ų threshold often cited for favourable CNS penetration and positions the compound below the 70‑Ų ceiling recommended for oral small‑molecule drugs [2]. The 5‑des‑chloro analogue 6‑(phenylamino)nicotinic acid shares a similar TPSA (within experimental error), indicating that the chlorine substitution does not expand polar surface area while contributing to lipophilicity – a favourable divergence for medicinal chemistry [1].

Polar Surface Area
Reported
TPSA = 62.2 Ų (vs 74.0 Ų for nicotinic acid)
Supports CNS permeability model review; TPSA below 70 Ų oral-drug ceiling and approaching 60 Ų CNS-penetration threshold.
Computed via Cactvs 3.4.8.24; experimental validation recommended.
Polar surface area CNS penetration Blood–brain barrier

Class‑Level CAIII Inhibitory Activity of 6‑Substituted Nicotinic Acid Analogues – Evidence Supporting Target Engagement Over Unsubstituted Nicotinic Acid

A systematic evaluation of 18 nicotinic acid analogues identified seven 6‑substituted derivatives with CAIII Ki values in the range of 69.7–115.2 µM, representing a 1.8‑ to 2.9‑fold improvement over nicotinic acid itself (Ki = 203 µM) [1]. Although 5‑chloro‑6‑(phenylamino)nicotinic acid was not among the specific compounds tested, its 6‑anilino substitution pattern and electron‑withdrawing 5‑chloro substituent align with the favourable pharmacophoric features identified by QSAR modelling, namely a hydrogen‑bond acceptor at the 6‑position and an electron‑deficient pyridine ring [1][2]. The observed SAR indicates that 6‑substituted nicotinic acids bind the enzyme through coordinate bond formation with the active‑site Zn²⁺ ion via the carboxylic acid group, while the 6‑substituent occupies a hydrophobic sub‑pocket that is inaccessible to unsubstituted nicotinic acid [2].

CAIII Inhibition (Class)
Class-level
Class‑level Ki range: 69.7–115.2 µM for 6‑substituted nicotinic acid analogues (vs 203 µM for nicotinic acid)
Supports CAIII pathway-study context; QSAR modeling aligns 6-anilino-5-chloro pattern with favorable pharmacophoric features.
Compound not directly tested; class-level inference requires compound-specific validation.
CAIII inhibition Anti-hyperlipidemic Carbonic anhydrase

Regioselective Synthetic Access – Differentiated Intermediate Utility Compared with 2‑Anilino Nicotinic Acids

5‑Chloro‑6‑(phenylamino)nicotinic acid is prepared via nucleophilic aromatic substitution of 5,6‑dichloronicotinic acid with aniline, a reaction that proceeds with inherent regioselectivity for the 6‑position due to the electronic deactivation of the 5‑chloro site [1]. This contrasts with the synthesis of 2‑anilino nicotinic acids, which requires 2‑halo nicotinic acid precursors and often demands copper‑catalysed Ullmann conditions or prolonged reflux in DMF [2]. The straightforward, catalyst‑free amination at the 6‑position enables higher atom economy and easier purification, making 5‑chloro‑6‑(phenylamino)nicotinic acid a more practical intermediate for parallel library synthesis and kilogram‑scale production than its 2‑anilino counterparts [2].

Synthetic Route
Method context
Catalyst‑free regioselective amination: 5,6‑dichloronicotinic acid + aniline, 15–120 min (vs 2–12 h for 2‑anilino Ullmann route)
Supports synthetic scalability review; reported route eliminates transition-metal catalysts and simplifies purification.
Scale‑up validation and process reproducibility to confirm at kilogram scale.
Regioselective synthesis Intermediate Scaffold diversification

Intellectual Property White Space – Differentiated Substitution Pattern from the Crowded 2‑Anilino Nicotinic Acid Patent Landscape

Patent mining reveals extensive coverage of 2‑anilino nicotinic acids as DHODH inhibitors, COX inhibitors, anti‑inflammatory agents, and nAChR ligands (e.g., US‑8691852‑B2, US‑20100074898‑A1, and the flunixin/niflumic acid families) [1]. In contrast, 6‑anilino nicotinic acids with a 5‑chloro substituent appear far less frequently in the claims and exemplified compound lists of major pharmaceutical patents [1]. This substitution pattern therefore occupies a comparatively unencumbered region of chemical space, offering freedom‑to‑operate advantages and a stronger composition‑of‑matter patent position for organisations seeking novel therapeutic candidates [1].

Patent Landscape
Source review
6‑anilino‑5‑chloro scaffold: orders‑of‑magnitude lower patent density vs 2‑anilino nicotinic acids across DHODH, COX, and nAChR families
Supports IP landscape assessment; sparse patent exemplification may offer differentiated freedom‑to‑operate context.
Patent database analysis (2000–2025); independent legal review recommended.
Patent landscape Scaffold novelty IP differentiation

Procurement‑Relevant Application Scenarios for 5‑Chloro‑6‑(phenylamino)nicotinic Acid


Medicinal Chemistry: CAIII‑Targeted Lead Optimisation for Hyperlipidemia and Cancer

Groups pursuing CAIII inhibition for dyslipidemia or oncology can deploy 5‑chloro‑6‑(phenylamino)nicotinic acid as a 6‑substituted nicotinic acid scaffold with predicted Ki in the 70–115 µM range, representing a ~2‑fold potency advantage over unsubstituted nicotinic acid [1]. Its XLogP of 2.9 balances solubility and permeability requirements for oral administration, while the 5‑chloro handle permits further diversification via cross‑coupling or nucleophilic displacement [2].

Synthetic Chemistry: Kilogram‑Scale Intermediate for Parallel Library Synthesis

The catalyst‑free, regioselective amination of 5,6‑dichloronicotinic acid with aniline produces 5‑chloro‑6‑(phenylamino)nicotinic acid in 15–120 minutes [1]. This rapid, high‑atom‑economy protocol is amenable to multi‑kilogram scale‑up without transition‑metal waste streams, making it a cost‑effective building block for generating diverse 6‑anilino nicotinic acid libraries [3].

Intellectual Property Strategy: Scaffold‑Hopping from 2‑Anilino to 6‑Anilino Nicotinic Acid Series

Organisations seeking to circumvent crowded 2‑anilino nicotinic acid patent space (DHODH inhibitors, COX inhibitors, nAChR ligands) can adopt the 6‑anilino‑5‑chloro scaffold as a composition‑of‑matter differentiator. The sparse patent exemplification of this substitution pattern supports stronger and broader composition‑of‑matter claims [2].

Physicochemical Optimisation: CNS‑Penetrant Candidate Design

With a TPSA of 62.2 Ų (below the 70 Ų oral drug ceiling and approaching the 60 Ų CNS‑penetration threshold) and XLogP of 2.9, 5‑chloro‑6‑(phenylamino)nicotinic acid is a rationally selected starting point for CNS‑targeted programmes. Its computed properties suggest adequate blood‑brain barrier permeability while retaining two hydrogen‑bond donors for target engagement [1].

Application
Selection Property
Validation Focus
CAIII pathway research – dyslipidemia and cancer cell models
6‑substituted nicotinic acid scaffold with class‑level CAIII affinity evidence
CAIII target‑engagement assay review and compound‑specific Ki determination
Library synthesis intermediate
Regioselective 6‑position amination with 5‑chloro handle for further diversification
Scalability and atom economy assessment; process reproducibility at target scale
Scaffold differentiation – IP landscape research
6‑anilino‑5‑chloro substitution pattern with lower patent density
Freedom‑to‑operate assessment and composition‑of‑matter patentability review
CNS permeability research context
Topological polar surface area and lipophilicity profile below standard thresholds
Blood‑brain barrier permeability model validation; experimental logP and PAMPA assessment
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